molecular formula C10H9ClN2O2 B1522515 3-(1,3-Benzodioxol-5-YL)-1H-pyrazole hydrochloride CAS No. 1269199-66-7

3-(1,3-Benzodioxol-5-YL)-1H-pyrazole hydrochloride

Cat. No.: B1522515
CAS No.: 1269199-66-7
M. Wt: 224.64 g/mol
InChI Key: APDBMFVFQSCWIE-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-YL)-1H-pyrazole hydrochloride is a chemical compound that features a benzodioxole moiety fused to a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzodioxole group is known for its presence in several bioactive molecules, while the pyrazole ring is a common scaffold in pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-YL)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

3-(1,3-Benzodioxol-5-YL)-1H-pyrazole hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzodioxol-5-YL)-1H-pyrazole hydrochloride is unique due to its combination of the benzodioxole and pyrazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and materials science .

Biological Activity

3-(1,3-Benzodioxol-5-YL)-1H-pyrazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and analgesic effects.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a pyrazole ring and a 1,3-benzodioxole moiety. Its molecular formula is C10H8N2O2HClC_{10}H_{8}N_{2}O_{2}\cdot HCl, and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for biological assays and applications.

Antimicrobial Activity

Research indicates that compounds containing pyrazole rings exhibit notable antimicrobial properties. For instance, studies have shown that this compound demonstrates effective inhibition against various bacterial strains and fungi. The mechanism involves the disruption of microbial cell membranes and inhibition of essential enzymatic pathways .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Notably:

  • Cytotoxicity Studies : In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that this compound exhibits significant cytotoxic effects. The combination of this compound with doxorubicin showed enhanced anticancer activity, suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types .
  • Mechanism of Action : The compound may inhibit key proteins involved in cancer cell proliferation and survival, such as BRAF(V600E) and EGFR. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory properties are attributed to the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By modulating these pathways, the compound can potentially alleviate symptoms associated with inflammatory diseases .

Analgesic Effects

In addition to anti-inflammatory properties, this compound has been reported to exhibit analgesic effects. This activity is likely mediated through its interaction with pain pathways in the central nervous system, providing potential therapeutic benefits for pain management.

Research Findings

A summary table of key findings related to the biological activity of this compound is presented below:

Biological Activity Effect Study Reference
AntimicrobialEffective against various bacteria and fungi
AnticancerSignificant cytotoxicity in breast cancer cell lines
Anti-inflammatoryInhibition of COX enzymes
AnalgesicModulation of pain pathways

Case Studies

Several case studies have highlighted the potential of this compound in drug development:

  • Combination Therapy in Breast Cancer : A study demonstrated that combining this compound with doxorubicin significantly enhanced cytotoxicity against resistant breast cancer cells compared to doxorubicin alone. This suggests that the compound could be a valuable adjunct in chemotherapy protocols for difficult-to-treat cancers .
  • Anti-inflammatory Applications : Clinical trials investigating the efficacy of pyrazole derivatives in managing chronic inflammatory conditions have shown promising results, indicating that this compound may serve as a lead for developing new anti-inflammatory drugs .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1H-pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.ClH/c1-2-9-10(14-6-13-9)5-7(1)8-3-4-11-12-8;/h1-5H,6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDBMFVFQSCWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=NN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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